Methyl 2-(ethylamino)butanoate hydrochloride
CAS No.: 2137458-83-2
Cat. No.: VC7371527
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137458-83-2 |
---|---|
Molecular Formula | C7H16ClNO2 |
Molecular Weight | 181.66 |
IUPAC Name | methyl 2-(ethylamino)butanoate;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-6(8-5-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |
Standard InChI Key | LRCJRFLBIOQARB-UHFFFAOYSA-N |
SMILES | CCC(C(=O)OC)NCC.Cl |
Introduction
Chemical Identity and Structural Features
Methyl 2-(ethylamino)butanoate hydrochloride belongs to the class of α-amino esters, where the amine group is substituted at the second carbon of the butanoate backbone. Its IUPAC name, methyl 2-(ethylamino)butanoate hydrochloride, reflects the esterification of the carboxyl group with methanol and the substitution of an ethylamine group at the α-position .
Molecular Formula and Weight
The compound’s molecular formula is , yielding a molecular weight of 181.66 g/mol . The hydrochloride salt form enhances its stability and solubility in polar solvents.
Structural Descriptors
These identifiers confirm the presence of a branched alkyl chain, an ethylamino group, and a methyl ester moiety. The hydrochloride counterion interacts with the amine via ionic bonding, as evidenced by the InChI code .
Synthesis and Purification
Synthetic Routes
While explicit protocols for synthesizing methyl 2-(ethylamino)butanoate hydrochloride are scarce in literature, analogous α-amino esters are typically prepared via:
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Nucleophilic Substitution: Reaction of 2-bromobutanoic acid with ethylamine, followed by esterification with methanol under acidic conditions .
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Reductive Amination: Condensation of ketones or aldehydes with ethylamine in the presence of reducing agents like sodium cyanoborohydride.
The hydrochloride salt is likely formed by treating the free base with hydrochloric acid, as indicated by its structural data .
Purification Strategies
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Recrystallization: Employing solvents such as ethanol or acetone to isolate crystalline product .
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Column Chromatography: Utilizing silica gel with gradients of methanol in dichloromethane to achieve >95% purity.
Physicochemical Properties
Physical State and Melting Point
The compound exists as a white to off-white powder with a melting point of 149–150°C . Its hygroscopic nature necessitates storage in anhydrous conditions.
Predicted Collision Cross Section (CCS)
Mass spectrometry data reveal adduct-specific CCS values, critical for its identification in complex matrices:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 146.11756 | 132.7 |
[M+Na]+ | 168.09950 | 141.2 |
[M+NH4]+ | 163.14410 | 139.8 |
[M-H]- | 144.10300 | 131.8 |
These values aid in differentiating it from structurally similar compounds during LC-MS analyses .
Solubility and Stability
The hydrochloride salt exhibits high solubility in water and polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents like hexane. Stability studies indicate decomposition at temperatures exceeding 200°C .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH), δ 2.5–2.7 ppm (quartet, N-CH), and δ 3.7 ppm (singlet, methyl ester) confirm the ester and ethylamino groups .
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NMR: Signals at δ 172 ppm (C=O), δ 50–55 ppm (N-CH), and δ 14–22 ppm (alkyl carbons).
Infrared (IR) Spectroscopy
Strong absorption bands at 1740 cm (ester C=O stretch) and 3300 cm (N-H stretch) validate functional groups .
Applications and Research Gaps
Research Limitations
No peer-reviewed studies on its biological activity or synthetic optimization exist . Future work should explore:
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Catalytic asymmetric synthesis for enantiopure production.
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Toxicological profiling and in vitro activity screens.
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